molecular formula C15H20F3N3O2 B1401712 tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1774896-04-6

tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1401712
M. Wt: 331.33 g/mol
InChI Key: RMUFHEBAFLRMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20F3N3O2 and its molecular weight is 331.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1774896-04-6

Product Name

tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Molecular Formula

C15H20F3N3O2

Molecular Weight

331.33 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-10-11(4-5-19-12)15(16,17)18/h4-5,10H,6-9H2,1-3H3

InChI Key

RMUFHEBAFLRMMO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round flask was charged with 2-chloro-4-(trifluoromethyl)pyridine (2.57 g, 14.16 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.881 g, 1.42 mmol), Sodium tert-butoxide (1.633 g, 16.99 mmol), tert-butyl piperazine-1-carboxylate (2.64 g, 14.16 mmol) and a mixture of toluene (25 mL) and DMF (5 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (0.648 g, 0.71 mmol) was added. The reaction mixture was stirred at 105°C in an oil bath 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The aqueous phase was evaporated and the residue was extracted with EtOAc (3X20mL), concentrated. The combined crude material was loaded on a 80g silica gel column and purified on a Teledyne Isco instrument, eluting with 0% to 25% ethyl acetate in heptane to provide tert-butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (2.164 g, 46.1 %) as a solid.
Quantity
0.017 mol
Type
reagent
Reaction Step One
Quantity
0.03 L
Type
solvent
Reaction Step Two
Quantity
0.0142 mol
Type
reactant
Reaction Step Three
Quantity
0.0142 mol
Type
reactant
Reaction Step Four

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